1,3-Benzothiazol-2-ylthiourea
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14294-12-3 |
|---|---|
Molecular Formula |
C8H7N3S2 |
Molecular Weight |
209.3 g/mol |
IUPAC Name |
1,3-benzothiazol-2-ylthiourea |
InChI |
InChI=1S/C8H7N3S2/c9-7(12)11-8-10-5-3-1-2-4-6(5)13-8/h1-4H,(H3,9,10,11,12) |
InChI Key |
JCPDRSRFHBJDLV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=S)N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=S)N |
solubility |
25.8 [ug/mL] |
Synonyms |
Thiourea, 2-benzothiazolyl- (9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 1,3 Benzothiazol 2 Ylthiourea and Its Analogues
Established Synthetic Routes to the Core Scaffold
The fundamental structure of 1,3-benzothiazol-2-ylthiourea is typically assembled through established condensation and cyclization reactions. These methods provide reliable access to the core scaffold, which serves as a versatile intermediate for further modification.
A prevalent and straightforward method for the synthesis of this compound derivatives involves the direct condensation of 2-aminobenzothiazole (B30445) with various thiocyanate derivatives. A common approach is the reaction with an in situ generated aroyl isothiocyanate. For instance, the reaction of potassium thiocyanate with a substituted benzoyl chloride in a solvent like acetone produces the corresponding benzoyl isothiocyanate. Subsequent addition of 2-aminobenzothiazole to this mixture results in the formation of the N-(1,3-benzothiazol-2-yl)-N'-(benzoyl)thiourea derivative. nih.gov
This reaction is exemplified by the synthesis of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea, where 4-bromobenzoyl chloride is reacted with potassium thiocyanate, followed by the addition of 2-aminobenzothiazole. nih.gov The process is generally carried out under reflux conditions and yields the desired product after purification. Similarly, substituted phenyl isothiocyanates can be reacted with 4- or 6-substituted 2-aminobenzothiazoles in refluxing ethanol to produce a range of N-(1,3-benzothiazol-2-yl)-N'-(phenyl)thioureas. semanticscholar.org Another variation involves the reaction of 2-aminobenzothiazole with ammonium thiocyanate, which serves as a precursor for further reactions. semanticscholar.orgnih.gov
Table 1: Examples of Direct Condensation Reactions
| 2-Aminobenzothiazole Derivative | Thiocyanate Precursor | Product | Reference |
|---|---|---|---|
| 2-Aminobenzothiazole | 4-Bromobenzoyl chloride / KSCN | 1-(1,3-Benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea | nih.gov |
| 4/6-Substituted-2-aminobenzothiazole | Phenyl isothiocyanate | N-(4/6-Substituted-1,3-benzothiazol-2-yl)-N'-(phenyl)thiourea | semanticscholar.org |
An alternative strategy for the construction of the 2-aminobenzothiazole core, which is a precursor to this compound, involves the intramolecular cyclization of unsymmetrical N-arylthioureas. nih.gov This approach is particularly useful for creating substituted benzothiazole (B30560) rings. The synthesis of the N-arylthiourea precursor can be achieved through the reaction of a substituted aniline with a thiocyanate salt. globalresearchonline.net The subsequent cyclization of the N-arylthiourea to form the 2-aminobenzothiazole ring can be catalyzed by various reagents, including transition metals like ruthenium(III) chloride or palladium(II) acetate. nih.gov Once the substituted 2-aminobenzothiazole is formed, it can then be reacted with isothiocyanates to yield the final this compound analogue.
Derivatization Strategies for Structural Modification
The core this compound scaffold is a versatile platform for extensive structural modification. These derivatizations are crucial for tuning the molecule's physicochemical properties and biological activities.
A primary strategy for derivatization involves N-substitution on the thiourea (B124793) moiety. The reaction of the parent this compound or, more commonly, 2-aminobenzothiazole with a wide array of isocyanates and isothiocyanates allows for the introduction of diverse alkyl and aryl substituents. For example, reacting 2-aminobenzothiazole with various aryl isocyanates in the presence of a suitable solvent and catalyst can yield a series of N-(1,3-benzothiazol-2-yl)-N'-arylureas. nih.govmdpi.com Similarly, the use of aryl isothiocyanates leads to the corresponding N,N'-disubstituted thioureas. nih.gov The reaction conditions can be tailored, for instance, by using pyridine as a solvent and heating to facilitate the reaction between 6-methoxy-2-aminobenzothiazole and m-methoxy-phenyl isocyanate or isothiocyanate. nih.govmdpi.com
Table 2: Examples of N-Substitution Reactions
| Starting Material | Reagent | Product Class | Reference |
|---|---|---|---|
| 2-Aminobenzothiazole | Aryl isocyanate | N-(1,3-Benzothiazol-2-yl)-N'-arylurea | nih.govmdpi.com |
| 6-Methoxy-2-aminobenzothiazole | m-Methoxy-phenyl isothiocyanate | N-(6-Methoxy-1,3-benzothiazol-2-yl)-N'-(3-methoxyphenyl)thiourea | nih.govmdpi.com |
Further structural complexity can be achieved by the annulation of additional heterocyclic rings onto the thiourea portion of the molecule. This creates fused-ring systems with potentially enhanced biological properties. For instance, 1-(1,3-benzothiazol-2-yl)thiourea can serve as a key intermediate for the synthesis of 2-(1,3-benzothiazol-2-ylimino)-1,3-thiazolidin-4-one analogues. researchgate.net Another example involves the reaction of S-methyl-dithiocarbamates derived from substituted 2-aminobenzothiazoles with methyl anthranilate, which, after an intramolecular cyclization, affords 3-(1,3-benzothiazol-2-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones. nih.gov Additionally, the reaction of 4,6-disubstituted-2-aminobenzothiazoles with β-bromo-propionyl-isocyanate can lead to the formation of l-(4,6-disubstituted-benzothiazol-2-yl)dihydrouracils after cyclization. nih.govmdpi.com
Modifications to the benzothiazole ring itself provide another avenue for creating analogues. This is typically achieved by starting with a pre-substituted 2-aminobenzothiazole. A variety of substituted anilines can be used as precursors to generate the corresponding 2-aminobenzothiazoles with substituents such as alkyl, alkoxy, or halo groups at various positions on the benzene (B151609) ring. nih.gov These substituted 2-aminobenzothiazoles can then be carried through the synthetic routes described above to produce this compound analogues with diverse substitution patterns on the benzothiazole nucleus. For example, 6-bromo-2-aminobenzothiazole has been used to synthesize 6-bromo-substituted ethyl-ureas. nih.gov
Advanced Synthetic Approaches
The synthesis of this compound and its analogues has evolved beyond traditional methods, embracing advanced strategies that offer greater efficiency, molecular diversity, and environmental sustainability. These modern approaches, including metal-catalyzed reactions, green chemistry protocols, solid-phase techniques, and one-pot syntheses, have become instrumental in the development of novel derivatives.
Metal-Catalyzed Coupling Reactions (e.g., Miyaura borylation and Suzuki cross-coupling for derivatization)
Metal-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling extensive derivatization of the this compound scaffold. Among these, the Suzuki-Miyaura cross-coupling is one of the most versatile and widely used methods for forming C-C bonds between sp2-hybridized carbon atoms. mdpi.comnih.gov This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. beilstein-journals.org
For the derivatization of this compound analogues, the Suzuki-Miyaura reaction offers a pathway to introduce a wide variety of aryl or heteroaryl substituents. This can be achieved by starting with a halogenated benzothiazole precursor. For example, an ortho-bromoaniline could be functionalized via a Suzuki coupling before the formation of the thiourea and benzothiazole ring system. rsc.org
A key prerequisite for the Suzuki-Miyaura coupling is the availability of the organoboron reagent. The Miyaura borylation reaction serves this purpose by enabling the synthesis of arylboronate esters from aryl halides or triflates using a diboron reagent like bis(pinacolato)diboron (B₂pin₂). mdpi.com More advanced iridium-catalyzed C-H borylation reactions allow for the direct conversion of C-H bonds on the benzothiazole ring into C-B bonds, creating versatile building blocks for subsequent functionalization. diva-portal.orgnih.gov This regioselective borylation can provide access to previously hard-to-reach isomers, which can then be used in Suzuki couplings to attach new functional groups. diva-portal.orgnih.gov
The general utility of these reactions is summarized in the table below, illustrating their application in modifying heterocyclic cores.
| Reaction Type | Catalyst/Reagents | Purpose in Derivatization | Reference |
| Miyaura Borylation | Pd or Ir catalyst, Bis(pinacolato)diboron | Converts C-X or C-H bonds on the aromatic core to C-B bonds, creating a boronate ester intermediate. | mdpi.comdiva-portal.org |
| Suzuki-Miyaura Coupling | Pd catalyst, Base | Couples the boronate ester intermediate with an aryl/heteroaryl halide to form a new C-C bond, introducing diverse substituents. | nih.govbeilstein-journals.org |
| Sonogashira Coupling | Pd/Cu catalyst | Couples terminal alkynes with aryl halides, allowing for the introduction of alkynyl groups. | mdpi.com |
These metal-catalyzed methods are highly valued for their broad functional group tolerance and their ability to construct complex molecular architectures under relatively mild conditions. beilstein-journals.orgmdpi.com
Green Chemistry Principles in Synthetic Route Development
The integration of green chemistry principles into synthetic methodologies aims to reduce the environmental impact of chemical processes. For the synthesis of benzothiazole derivatives, including this compound, these principles manifest in several ways, such as the use of environmentally benign solvents, energy-efficient reaction conditions, and recyclable catalysts. mdpi.combohrium.com
Key green approaches in benzothiazole synthesis include:
Use of Water as a Solvent: An efficient and clean, one-pot synthesis of 2-substituted benzothiazoles has been developed using water as the reaction medium at elevated temperatures. rsc.org This "on water" method avoids the use of volatile organic solvents and often simplifies product isolation. rsc.orgrsc.org
Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate reaction rates, leading to shorter reaction times and higher yields compared to conventional heating. mdpi.com The condensation of ortho-aminothiophenol with fatty acids to form 2-substituted benzothiazoles, for example, can be completed in minutes under microwave irradiation. mdpi.com
Reusable Catalysts: The development of heterogeneous catalysts, such as SnP₂O₇ or silica-supported methanesulfonic acid, allows for easy separation from the reaction mixture and reuse over multiple cycles without significant loss of activity. mdpi.com This reduces waste and the cost associated with the catalyst.
Atom Economy: Multicomponent and one-pot reactions are inherently greener as they reduce the number of synthetic steps and purification stages, minimizing solvent and energy consumption while maximizing the incorporation of starting materials into the final product. mdpi.comnih.gov
The following table highlights specific green synthetic strategies for benzothiazole derivatives.
| Green Strategy | Example Application | Key Advantages | Reference |
| Water as Solvent | Condensation of 2-aminothiophenol with aldehydes. | Environmentally benign, no volatile organic compounds, simplified workup. | rsc.org |
| Microwave-Assisted Synthesis | Condensation of ortho-aminothiophenol with fatty acids using P₄S₁₀. | Rapid, high yields, energy efficient. | mdpi.com |
| Heterogeneous Catalysis | Condensation using SnP₂O₇ as a reusable catalyst. | Catalyst can be recovered and reused, reducing waste. | mdpi.com |
| Solvent-Free Conditions | Reaction of 2-aminothiophenol and benzoic acid derivatives. | Economical, reduced waste, less time-consuming. | mdpi.com |
These approaches align with the core goals of green chemistry by making the synthesis of this compound and its analogues more sustainable and efficient. bohrium.comunibo.it
One-Pot Synthetic Approaches
One-pot syntheses involve carrying out multiple reaction steps in a single reactor without isolating intermediates. This approach enhances efficiency by reducing reaction time, minimizing solvent use, and decreasing material loss during purification steps. nih.gov Several one-pot methods have been developed for the synthesis of benzothiazole derivatives.
For instance, a one-pot, three-component reaction between thiols, oxalyl chloride, and 2-aminothiophenol has been reported for the synthesis of benzothiazoles. mdpi.com Another efficient one-pot strategy involves the RuCl₃-catalyzed intramolecular oxidative coupling of N-arylthioureas to directly form substituted 2-aminobenzothiazoles. nih.gov
The synthesis of this compound analogues can also be achieved in a one-pot fashion. A common method involves the in situ generation of an acyl isothiocyanate from an acyl chloride and a thiocyanate salt (e.g., potassium thiocyanate). This reactive intermediate is not isolated but is immediately reacted with 2-aminobenzothiazole in the same reaction vessel to yield the final benzothiazolylthiourea product. nih.gov This streamlined process avoids the handling of the potentially unstable isothiocyanate intermediate.
| One-Pot Strategy | Reactants | Key Features | Reference |
| Three-Component Reaction | Thiols, Oxalyl chloride, 2-Aminothiophenol | Simultaneous formation of C-N and C-S bonds in good yields under mild conditions. | mdpi.com |
| Intramolecular Oxidative Coupling | N-arylthioureas | Direct synthesis of 2-aminobenzothiazoles catalyzed by RuCl₃. | nih.gov |
| In Situ Isothiocyanate Formation | Acyl chloride, KSCN, 2-Aminobenzothiazole | Avoids isolation of the reactive isothiocyanate intermediate, improving efficiency and safety. | nih.gov |
| Condensation/Cyclization | 2-Aminothiophenol, Aldehydes | Direct conversion of starting materials to 2-substituted benzothiazoles. | rsc.orgjocpr.com |
These one-pot approaches represent a highly practical and efficient avenue for the synthesis of this compound and its derivatives, contributing to both laboratory-scale research and potentially larger-scale production. nih.gov
Advanced Spectroscopic and Structural Elucidation of 1,3 Benzothiazol 2 Ylthiourea Compounds
Vibrational Spectroscopy Applications
Vibrational spectroscopy is a fundamental tool for identifying the functional groups and bonding arrangements within a molecule. For 1,3-benzothiazol-2-ylthiourea compounds, Fourier Transform Infrared (FT-IR) spectroscopy is particularly informative.
The FT-IR spectra of this compound derivatives are characterized by distinct absorption bands corresponding to the vibrations of their key structural motifs: the benzothiazole (B30560) ring, the thiourea (B124793) linker, and any substituents.
The N-H stretching vibrations of the thiourea moiety typically appear as sharp bands in the region of 3100–3500 cm⁻¹. For instance, in one pyrazole-containing derivative, N-H stretching bands were observed at 3461 cm⁻¹. researchgate.net The precise position of these bands can be influenced by intra- and intermolecular hydrogen bonding. Aromatic C-H stretching vibrations from the benzothiazole ring are generally observed around 3000–3100 cm⁻¹. mdpi.com
The thiocarbonyl (C=S) stretching vibration is a key marker for the thiourea group, though its assignment can be complex due to coupling with other vibrations. The C=N stretching vibration of the benzothiazole ring is typically found in the 1600–1665 cm⁻¹ range. researchgate.net Other characteristic bands include C-N stretching and various bending and out-of-plane deformations that define the fingerprint region of the spectrum. researchgate.net In N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides, characteristic bands for the SO₂ group were also identified. mdpi.com Theoretical calculations using Density Functional Theory (DFT) have been employed to compute and assign the vibrational frequencies for benzothiazole derivatives, showing good correlation with experimental data. mdpi.com
| Vibrational Mode | Frequency Range (cm⁻¹) | Compound Reference | Source |
|---|---|---|---|
| N-H Stretch (Thiourea) | 3461 | (E)-1-((1-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)methylene)-3-phenylthiourea | researchgate.net |
| Aromatic C-H Stretch | ~3090 | 2-[2-(4-Bromobenzenesulfonyl)Hydrazinyl]-1,3-Benzothiazol | mdpi.com |
| C=N Stretch (Benzothiazole) | 1663 | (E)-1-((1-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)methylene)-3-phenylthiourea | researchgate.net |
| C-N Stretch | 1320 | (E)-1-((1-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)methylene)-3-phenylthiourea | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the complete structural elucidation of this compound compounds, providing detailed information about the hydrogen and carbon frameworks.
In the ¹H NMR spectra of this compound derivatives, the protons of the benzothiazole ring typically appear as a complex multiplet in the aromatic region, generally between δ 7.0 and 8.5 ppm. researchgate.netmdpi.com The exact chemical shifts and coupling patterns depend on the substitution pattern of the benzene (B151609) ring.
The N-H protons of the thiourea group are highly diagnostic, often appearing as broad singlets due to quadrupole broadening and chemical exchange. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature, and they are readily identified by D₂O exchange experiments. In one derivative, two distinct N-H signals were observed at δ 5.6 ppm and δ 8.6 ppm. researchgate.net Protons of substituents on the benzothiazole ring or the thiourea nitrogen will have characteristic chemical shifts, such as the methoxy (B1213986) group protons observed as a singlet around δ 3.9 ppm. researchgate.net
| Proton Type | Chemical Shift (δ, ppm) | Compound Reference | Source |
|---|---|---|---|
| Aromatic-H (Benzothiazole) | 7.0 - 8.0 | General | researchgate.net |
| Aromatic-H (Substituents) | 7.28 - 8.10 | 2-[2-(4-Bromobenzenesulfonyl)Hydrazinyl]-1,3-Benzothiazol | mdpi.com |
| NH (Thiourea) | 5.6 | (E)-1-((1-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)methylene)-3-phenylthiourea | researchgate.net |
| NH (Thiourea) | 8.6 | (E)-1-((1-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)methylene)-3-phenylthiourea | researchgate.net |
| OCH₃ | 3.9 | (E)-1-((1-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)methylene)-3-phenylthiourea | researchgate.net |
¹³C NMR spectroscopy provides crucial information about the carbon skeleton of these molecules. The most downfield signal in the spectrum is typically that of the thiocarbonyl carbon (C=S) of the thiourea moiety, which resonates in the range of δ 180–190 ppm. researchgate.net This distinctive chemical shift is a definitive marker for the thiourea group.
The carbon atoms of the benzothiazole ring appear in the aromatic region (δ 100–165 ppm). The quaternary carbon C2 of the benzothiazole ring, attached to the thiourea nitrogen, is typically found at the downfield end of this range. For example, in a pyrazole-containing derivative, carbons of the benzothiazole and other aromatic rings were observed between δ 104.9 and 163.7 ppm. researchgate.net
| Carbon Type | Chemical Shift (δ, ppm) | Compound Reference | Source |
|---|---|---|---|
| C=S (Thiocarbonyl) | ~185.9 | (E)-1-((1-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)methylene)-3-phenylthiourea | researchgate.net |
| Aromatic/Heteroaromatic Carbons | 104.9 - 163.7 | (E)-1-((1-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)methylene)-3-phenylthiourea | researchgate.net |
| OCH₃ | 55.9 | (E)-1-((1-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)methylene)-3-phenylthiourea | researchgate.net |
The thiourea linkage in this compound derivatives possesses partial double bond character in its C-N bonds due to resonance. This restricted rotation can lead to the existence of different conformational isomers (rotamers). While specific dynamic NMR studies on the parent compound are not widely reported, crystallographic data of related structures, such as 1-(1,3-benzothiazol-2-yl)-3-benzoylthiourea, show a nearly planar conformation of the thiourea unit. researchgate.net This planarity is indicative of significant C-N double bond character and suggests a substantial energy barrier to rotation.
Dynamic NMR (DNMR), particularly variable-temperature NMR experiments, would be the ideal technique to study this phenomenon. By monitoring the NMR spectra at different temperatures, it would be possible to observe the coalescence of signals corresponding to the different rotamers as the rate of rotation increases. From the coalescence temperature, the free energy of activation (ΔG‡) for the rotational barrier could be calculated, providing quantitative insight into the electronic and steric factors governing the conformational dynamics of the thiourea linkage.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound compounds and for deducing their structure through analysis of fragmentation patterns.
Under electron ionization (EI), the molecular ion peak (M⁺) is often observed, confirming the molecular weight. The fragmentation of these compounds is typically governed by the cleavage of the weakest bonds and the formation of stable fragments. Common fragmentation pathways include the cleavage of the thiourea moiety and the decomposition of the benzothiazole ring system. researchgate.netsapub.org
For example, a derivative with the molecular formula C₂₅H₁₉N₅OS₂ showed a molecular ion peak at m/z 469. researchgate.net Another derivative, 3-(3-Amino-1H-pyrazol-4-yl)-2-(benzo[d]thiazol-2-yl)-3-oxopropanenitrile, displayed its molecular ion at m/z 283, with major fragments observed at m/z 268, 258, 201, and 174, corresponding to losses of small neutral molecules and radicals. advancechemjournal.com The benzothiazole moiety itself can produce characteristic fragment ions. nist.gov Softer ionization techniques like Electrospray Ionization (ESI) are also used, particularly for more polar or thermally labile derivatives, often showing prominent protonated molecules [M+H]⁺ or adducts like [M+Na]⁺. mdpi.comnih.gov
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Source |
|---|---|---|---|---|
| (E)-1-((1-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)methylene)-3-phenylthiourea | EI | 469 [M⁺] | Not specified | researchgate.net |
| 3-(3-Amino-1H-pyrazol-4-yl)-2-(benzo[d]thiazol-2-yl)-3-oxopropanenitrile | EI | 283 [M⁺] | 268, 258, 201, 174 | advancechemjournal.com |
| 2-[2-(4-Bromobenzenesulfonyl)Hydrazinyl]-1,3-Benzothiazol | ESI | 361.9802 [M+Na]⁺ | Not specified | mdpi.com |
| N-Cyanomethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-4-aminobenzenesulfonamide | ESI | 363.2 [M+H]⁺, 385.1 [M+Na]⁺ | Not specified | nih.gov |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of the elemental composition of novel compounds. For derivatives of this compound, HRMS provides precise mass measurements, enabling the confirmation of their molecular formulas with a high degree of confidence.
For instance, the molecular formula of 2-[2-(4-Bromobenzenesulfonyl)Hydrazinyl]-1,3-Benzothiazol was unequivocally confirmed through HRMS analysis. The calculated mass for its sodium adduct [C₁₃H₁₀BrN₃NaO₂S₂]⁺ was 361.9795, which showed excellent agreement with the experimentally observed mass of 361.9802, thereby validating its elemental composition. mdpi.com
| Compound Name | Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) |
| 2-[2-(4-Bromobenzenesulfonyl)Hydrazinyl]-1,3-Benzothiazol | C₁₃H₁₀BrN₃NaO₂S₂ | 361.9795 | 361.9802 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for elucidating the three-dimensional arrangement of atoms within a crystalline solid. This technique has been instrumental in characterizing the solid-state structures of various this compound compounds, revealing critical details about their crystal packing, molecular conformation, and intermolecular interactions.
The crystalline forms of this compound derivatives have been found to belong to several crystal systems, with specific space groups defining their symmetry. The analysis of these crystallographic parameters is fundamental to understanding the packing efficiency and stability of the crystal lattice.
Derivatives of this compound have been observed to crystallize in different systems, including monoclinic and tetragonal systems. For example, 1-(1,3-Benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea crystallizes in the monoclinic system with a P21/n space group. researchgate.net In another instance, N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides, where the halogen is chlorine or bromine, were found to be isostructural and crystallized in the tetragonal P-421c space group. mdpi.com Furthermore, the compound 1-(1,3-Benzothiazol-2-yl)-3-benzoylthiourea was reported to crystallize in the monoclinic P2/c space group. researchgate.net
| Compound | Crystal System | Space Group |
| 1-(1,3-Benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea | Monoclinic | P21/n |
| N-(1,3-benzothiazol-2-yl)-4-chlorobenzenesulfonylhydrazide | Tetragonal | P-421c |
| N-(1,3-benzothiazol-2-yl)-4-bromobenzenesulfonylhydrazide | Tetragonal | P-421c |
| 1-(1,3-Benzothiazol-2-yl)-3-benzoylthiourea | Monoclinic | P2/c |
X-ray diffraction studies have provided detailed insights into the preferred molecular conformations and tautomeric forms of this compound derivatives in the solid state. These studies have confirmed that the thiourea group predominantly exists in the thioamide form. researchgate.net
The conformation of these molecules is often described by the relative orientation of the substituents attached to the thiourea backbone. For instance, 1-(1,3-Benzothiazol-2-yl)-3-(4-chlorobenzoyl)thiourea adopts a cis-trans configuration with respect to the positions of the benzothiazole and 4-chlorobenzoyl groups relative to the thiono S atom across the C-N bonds. nih.govresearchgate.net This specific arrangement is a recurring motif in the solid-state structures of these compounds.
The crystal structures of this compound derivatives are often stabilized by extensive networks of intermolecular hydrogen bonds. These interactions play a crucial role in the formation of higher-order supramolecular assemblies.
Commonly observed hydrogen bonding motifs include N—H⋯S, C—H⋯S, and C—H⋯O interactions. For example, in the crystal structure of 1-(1,3-Benzothiazol-2-yl)-3-benzoylthiourea, molecules are stabilized by intermolecular C—H⋯S and C—H⋯O hydrogen bonds. researchgate.net Similarly, in 1-(1,3-Benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea, adjacent molecules interact through C—H⋯N, C—H⋯S, and N—H⋯S hydrogen bonds, leading to the formation of molecular layers. researchgate.net In some cases, these hydrogen bonds can lead to the formation of dimers. For instance, molecules of 1-(1,3-Benzothiazol-2-yl)-3-(4-chlorobenzoyl)thiourea are linked by weak intermolecular N—H⋯S hydrogen bonds, forming centrosymmetric dimers. nih.govresearchgate.net
| Compound | Hydrogen Bond Types | Supramolecular Assembly |
| 1-(1,3-Benzothiazol-2-yl)-3-benzoylthiourea | C—H⋯S, C—H⋯O | - |
| 1-(1,3-Benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea | C—H⋯N, C—H⋯S, N—H⋯S | Molecular Layers |
| 1-(1,3-Benzothiazol-2-yl)-3-(4-chlorobenzoyl)thiourea | N—H⋯S | Centrosymmetric Dimers |
In addition to hydrogen bonding, π-π stacking interactions are significant non-covalent forces that contribute to the stability of the crystal structures of aromatic compounds like this compound derivatives. These interactions can occur both within a single molecule (intramolecular) and between adjacent molecules (intermolecular).
Electron Paramagnetic Resonance (EPR) Spectroscopy (specifically for metal complexes)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying metal complexes containing unpaired electrons. nih.gov For metal complexes of this compound, EPR spectroscopy provides valuable information about the electronic structure and the coordination environment of the metal center.
Studies on Cu(II) complexes with this compound derivatives have utilized EPR to probe the metal-ligand interactions. ias.ac.inresearchgate.net The EPR spectra of these complexes can reveal details about the geometry of the complex, with distorted octahedral and distorted square-planar environments being suggested for some synthetic copper(II) complexes. ias.ac.inechemcom.com The g-tensor components, which are sensitive to the nature of the ligands and the Cu-ligand bond, can be determined from the EPR spectrum. For Cu(II) complexes (a d⁹ system), square planar and square pyramidal structures typically exhibit strongly axial EPR signals. mdpi.com
UV-Visible Spectroscopy for Electronic Transitions
The electronic spectra of this compound and its metal complexes provide significant insights into their electronic structure and the geometry of the coordination environment around the metal center. The spectra are typically characterized by intense bands in the ultraviolet region, attributed to intra-ligand transitions, and weaker bands in the visible region, which arise from d-d electronic transitions in the metal ions and ligand-to-metal charge transfer (LMCT) events.
The free ligand, 1-(benzo[d]thiazol-2-yl)thiourea (btt), exhibits absorption bands corresponding to π → π* and n → π* transitions within the benzothiazole and thiourea moieties. Upon complexation with transition metals such as Cobalt(II), Nickel(II), and Copper(II), these intra-ligand bands may shift, and new bands appear in the visible region, which are characteristic of the metallic center and its coordination geometry. ias.ac.inresearchgate.net
In a study of metal complexes of 1-(benzo[d]thiazol-2-yl)thiourea, the electronic spectra were recorded in DMF solution. researchgate.net The Co(II) complex showed absorption bands at approximately 560 nm and 460 nm, which are indicative of d-d transitions in a distorted octahedral environment. researchgate.netresearchgate.net Similarly, the Ni(II) complex displayed bands around 1044 nm, 651 nm, and 412 nm, consistent with a distorted octahedral geometry. researchgate.net The Cu(II) complex exhibited a broad absorption band in the visible region, along with higher energy bands, which is characteristic of Cu(II) in a distorted octahedral geometry. researchgate.netnih.gov These d-d transitions are typically weak due to being Laporte-forbidden, but they provide crucial information about the ligand field splitting and the geometry of the complex. The higher energy bands observed in the complexes are often assigned to charge transfer transitions from the ligand to the metal ion. nih.gov
Table 1: Electronic Spectral Data for 1-(benzo[d]thiazol-2-yl)thiourea (btt) Metal Complexes in DMF researchgate.net
| Compound | Absorption Bands (λmax, nm) | Probable Assignments |
| [Cu(btt)Cl] | 655, 605, 581, 460 | d-d transitions, LMCT |
| [Co(btt)Cl] | 560, 460 | ⁴T₁g(F) → ⁴A₂g(F), ⁴T₁g(F) → ⁴T₁g(P) |
| [Ni(btt)Cl] | 1044, 651, 412 | ³A₂g(F) → ³T₂g(F), ³A₂g(F) → ³T₁g(F), ³A₂g(F) → ³T₁g(P) |
Note: Wavenumber data from the source (cm⁻¹) was converted to wavelength (nm).
Molar Conductance Studies (for metal complexes)
Molar conductance measurements are a fundamental technique for investigating the structure of metal complexes in solution. This method helps determine whether a complex is an electrolyte or a non-electrolyte, providing insight into whether anions are coordinated directly to the metal ion or exist as free counter-ions in the solution. The magnitude of the molar conductance (ΛM) is dependent on the number of ions present, their charge, and their mobility in a given solvent at a specific concentration (typically 10⁻³ M). mdpi.com
Studies on the Co(II), Ni(II), and Cu(II) complexes of 1-(benzo[d]thiazol-2-yl)thiourea, measured in DMF solution, have shown them to be non-electrolytes. colab.ws The low molar conductance values indicate that the chloride ion is coordinated within the inner coordination sphere and does not dissociate in the solution. This supports a formulation where the anion is directly bonded to the metal center. nih.govcolab.ws
The expected ranges for different electrolyte types vary with the solvent used. For instance, in DMSO, molar conductance values for non-electrolytes are generally in the range of 0-50 Ω⁻¹ cm² mol⁻¹, while for 1:1 electrolytes, the range is typically higher. mdpi.comresearchgate.net The observed low values for the this compound complexes in polar aprotic solvents like DMF or DMSO confirm their non-ionic nature. mdpi.comcolab.ws
Table 2: Molar Conductance of 1-(benzo[d]thiazol-2-yl)thiourea Metal Complexes
| Complex | Solvent | Concentration (M) | Molar Conductance (ΛM) (Ω⁻¹ cm² mol⁻¹) | Nature of Complex |
| [Cu(btt)Cl] | DMF | 10⁻³ | Low | Non-electrolyte colab.ws |
| [Co(btt)Cl] | DMF | 10⁻³ | Low | Non-electrolyte colab.ws |
| [Ni(btt)Cl] | DMF | 10⁻³ | Low | Non-electrolyte colab.ws |
Note: Specific numerical values were not detailed in the available literature, but were consistently reported as being low and indicative of a non-electrolytic nature. nih.govcolab.ws
Computational and Theoretical Investigations of 1,3 Benzothiazol 2 Ylthiourea
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand, such as 1,3-Benzothiazol-2-ylthiourea, might interact with a biological macromolecule, typically a protein or nucleic acid.
Molecular docking studies have been employed to predict the binding affinities and interaction modes of this compound derivatives with various biological targets. While specific docking studies for the parent compound with proteins 1EQG and 1CX2 were not found in the reviewed literature, related benzothiazole-containing benzohydrazide (B10538) derivatives have been analyzed against these targets, showing strong binding affinities. For instance, a derivative exhibited a high binding energy of -10.41 kcal/mol with 1EQG and -9.20 kcal/mol with 1CX2, suggesting a strong interaction potential for the benzothiazole (B30560) scaffold. jyoungpharm.org There is no available literature on the docking of this compound with the protein 3MNG.
Mushroom Tyrosinase: Benzothiazole-thiourea hybrids have been identified as potent inhibitors of mushroom tyrosinase, an enzyme involved in melanogenesis. Docking studies revealed that these compounds fit well into the active site of the enzyme. One of the most potent inhibitors, a benzothiazole-thiourea conjugate, demonstrated a significantly lower IC50 value (1.3431 ± 0.0254 µM) compared to the standard inhibitor, kojic acid (IC50 = 16.8320 ± 1.1600 µM). nih.gov The kinetic analysis pointed towards a non-competitive mode of inhibition for this class of compounds. nih.gov
DNA Gyrase and Topoisomerase IV: The thiourea (B124793) moiety, when incorporated into various heterocyclic systems, has been investigated for its inhibitory potential against bacterial DNA gyrase and topoisomerase IV, which are crucial enzymes for bacterial DNA replication. nih.govscirp.org Benzothiazole-based compounds have been shown to be promising inhibitors of these enzymes. semanticscholar.org Docking studies of various thiourea derivatives have demonstrated good affinity to the ATP-binding site of the DNA gyrase B subunit. nih.gov For example, certain novel thiourea derivatives have shown excellent inhibitory activity against E. coli DNA gyrase B (IC50 = 0.33 ± 1.25 µM) and moderate activity against E. coli Topoisomerase IV (IC50 = 19.72 ± 1.00 µM), comparable to the standard drug novobiocin. scirp.org
MurB Enzyme: While specific docking data for this compound with the MurB enzyme is not detailed, the broader class of benzothiazole derivatives has been considered for their potential to inhibit Mur enzymes, which are involved in the biosynthesis of bacterial cell walls.
| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|---|
| Benzothiazole-benzohydrazide | 1EQG | -10.41 | Not Reported | jyoungpharm.org |
| Benzothiazole-benzohydrazide | 1CX2 | -9.20 | Not Reported | jyoungpharm.org |
| Benzothiazole-thiourea hybrid | Mushroom Tyrosinase | Not Reported | 1.3431 µM | nih.gov |
| Novel Thiourea Derivative | E. coli DNA Gyrase B | Not Reported | 0.33 µM | scirp.org |
| Novel Thiourea Derivative | E. coli Topoisomerase IV | Not Reported | 19.72 µM | scirp.org |
A critical aspect of molecular docking is the identification of key amino acid residues within the binding pocket of the target protein that interact with the ligand. These interactions are fundamental to the stability of the ligand-protein complex and the biological activity of the compound.
For benzothiazole-thiourea derivatives interacting with mushroom tyrosinase, specific and crucial interactions have been identified. The amino groups of the thiourea moiety are involved in hydrogen bonding with the amino acid residue Glu322 , with bond lengths of 1.74 Å and 2.70 Å, respectively. nih.gov Furthermore, π-π coupling interactions were observed between the benzothiazole and benzene (B151609) rings of the compound and the histidine residues His244 and His263 within the active site. nih.gov These interactions are believed to be key to the potent inhibitory activity of these compounds against tyrosinase.
| Amino Acid Residue | Type of Interaction | Interacting Moiety of Ligand | Reference |
|---|---|---|---|
| Glu322 | Hydrogen Bonding | Thiourea amino groups | nih.gov |
| His244 | π-π Coupling | Benzothiazole ring | nih.gov |
| His263 | π-π Coupling | Benzene ring | nih.gov |
Structure-Activity Relationship (SAR) Analysis
Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that correlates the chemical structure of a compound with its biological activity. For this compound derivatives, SAR studies have been pivotal in understanding how modifications to the core structure influence their therapeutic effects.
The biological activity of benzothiazole-thiourea derivatives is significantly influenced by the electronic and steric properties of substituents on both the phenyl and benzothiazole rings.
Electronic Factors: The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the electron density of the molecule, affecting its ability to interact with biological targets. For instance, in a series of benzothiazole-containing benzohydrazide derivatives, compounds with electron-withdrawing groups showed greater anti-inflammatory activity than the unsubstituted compound. jyoungpharm.org However, an ortho-iodo substituted derivative displayed the highest activity, suggesting a complex interplay of electronic and steric effects. jyoungpharm.org In some cases, electron-donating groups have been found to enhance the activity of pyrazole-conjugated benzothiazole derivatives.
Steric Factors: The size and spatial arrangement of substituents can also play a critical role. For certain N-(1,3-benzothiazol-2-yl)-N′-phenylurea derivatives, the position of a methyl group on the phenyl ring was found to influence inhibitory effects on α-chymotrypsin, with the para-substituted derivative being the most potent. researchgate.net This suggests that steric hindrance can be a determining factor in the compound's activity. The introduction of bulky groups can sometimes lead to a loss of activity, as observed in some derivatives targeting DNA gyrase. researchgate.net
The pattern of substitution on the benzothiazole and any attached phenyl rings can have a profound impact on the potency and selectivity of the compounds.
In a study of N-(4/6-substituted-1,3-benzothiazol-2-yl)-N′-(p-substituted-aryl)ureas, the nature and position of substituents were crucial for their cytotoxic activity against various cancer cell lines. semanticscholar.org For example, certain substitution patterns led to compounds with significant antiproliferative activity. semanticscholar.org Similarly, for benzothiazole derivatives evaluated for anti-inflammatory and analgesic activities, the substitution on the benzohydrazide moiety was key. An ortho-iodo group on the benzene ring led to the highest activity, while a para-hydroxy group also conferred significant activity, highlighting the importance of ring-activating groups at the para position. jyoungpharm.org
| Scaffold | Substituent | Position | Effect on Activity | Biological Activity | Reference |
|---|---|---|---|---|---|
| Benzothiazole-benzohydrazide | Iodo | ortho on benzene ring | Increased | Anti-inflammatory | jyoungpharm.org |
| Benzothiazole-benzohydrazide | Hydroxy | para on benzene ring | Increased | Analgesic | jyoungpharm.org |
| N-(1,3-benzothiazol-2-yl)-N′-phenylurea | Methyl | para on phenyl ring | Increased | α-chymotrypsin inhibition | researchgate.net |
| Pyrazole-conjugated benzothiazole | Electron-donating groups | Increased | Antioxidant | Not specified |
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, reactivity, and spectroscopic properties of molecules like this compound.
Theoretical studies on a derivative, 1-(1,3-Benzothiazol-2-yl)-3-(thiophene-5-carbonyl) thiourea, have been performed using DFT methods to predict its molecular structure. researchgate.net These calculations help in optimizing the geometry of the molecule and comparing theoretical parameters like bond lengths and angles with experimental data. researchgate.net
Such calculations are also used to investigate Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are crucial for determining the chemical reactivity and kinetic stability of the molecule. researchgate.netnih.gov For instance, the substitution of an electron-withdrawing -NO2 group on a furan-based benzothiazole derivative was found to lower both HOMO and LUMO energy levels, resulting in a reduced energy gap, which can be advantageous for charge transport properties. nih.gov
Furthermore, quantum chemical methods are employed to calculate various electronic properties such as ionization potential, electron affinity, global hardness, and electronegativity. researchgate.net The molecular electrostatic potential (MEP) can also be mapped to identify the electron-rich and electron-deficient regions of the molecule, which is valuable for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions. researchgate.net
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|---|
| Furan-based benzothiazole (Comp1) | B3LYP/6-31+G** (S0) | -5.59 | -1.95 | 3.64 | nih.gov |
| -CH3 substituted furan-based benzothiazole (Comp2) | B3LYP/6-31+G** (S0) | -5.58 | -1.88 | 3.70 | nih.gov |
| -NO2 substituted furan-based benzothiazole (Comp3) | B3LYP/6-31+G** (S0) | -6.18 | -3.35 | 2.83 | nih.gov |
| Thiophene-based benzothiazole (Comp4) | B3LYP/6-31+G** (S0) | -5.52 | -1.92 | 3.60 | nih.gov |
Density Functional Theory (DFT) Studies for Electronic Structure and Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting the optimized geometry and various electronic properties of compounds like this compound.
Theoretical calculations for a closely related compound, 1-(1,3-Benzothiazol-2-yl)-3-(thiophene-5-carbonyl) thiourea, have been performed using DFT at the B3LYP/6-311+G and B3LYP/6-311+G* levels of theory. researchgate.net These studies provide insights into the bond lengths, bond angles, and torsion angles of the molecule in its ground state. The optimized geometry reveals the spatial arrangement of the atoms, which is fundamental to understanding the molecule's chemical behavior.
The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key parameters derived from DFT calculations. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A larger energy gap suggests higher stability and lower reactivity. scirp.org For benzothiazole derivatives, substituents on the ring can significantly influence the electronic structure and the energy gap. scirp.org
Table 1: Calculated Electronic Properties of a this compound Analog
| Property | Value |
|---|---|
| HOMO Energy | -5.70 eV |
| LUMO Energy | -1.04 eV |
| Energy Gap (ΔE) | 4.66 eV |
Data is for a related compound, 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, and is illustrative of the types of parameters calculated. researchgate.net
Analysis of Molecular Orbitals and Reactivity Descriptors
The frontier molecular orbitals, HOMO and LUMO, are central to the chemical reactivity of a molecule. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The distribution and energies of these orbitals provide a picture of the molecule's reactivity. scirp.org
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors include chemical potential (μ), chemical hardness (η), softness (S), and the electrophilicity index (ω). scirp.org
Chemical Potential (μ) : Describes the tendency of electrons to escape from a system.
Chemical Hardness (η) : Measures the resistance to charge transfer.
Softness (S) : The reciprocal of hardness, indicating the ease of charge transfer.
Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.
These descriptors are invaluable for predicting how this compound will interact with other chemical species. For instance, a lower chemical hardness and higher softness suggest greater reactivity. scirp.org
Table 2: Global Reactivity Descriptors for a this compound Analog
| Descriptor | Formula | Calculated Value |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.37 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.33 eV |
| Softness (S) | 1 / η | 0.429 eV⁻¹ |
| Electrophilicity Index (ω) | μ² / 2η | 2.43 eV |
Data is for a related compound, 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, and is illustrative of the types of parameters calculated. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For flexible molecules like this compound, MD simulations can provide detailed insights into their conformational landscape and dynamic behavior. acs.org
In the context of drug design and materials science, MD simulations are employed to understand how a ligand, such as a benzothiazole derivative, interacts with a biological target or how molecules pack in a solid state. biointerfaceresearch.com These simulations can reveal the stability of different conformations, the flexibility of the molecule, and the nature of its interactions with its environment.
Key analyses performed during MD simulations include:
Root Mean Square Deviation (RMSD) : To assess the stability of the molecule's conformation over the simulation time. A stable RMSD suggests that the molecule has reached an equilibrium state. nih.gov
Radius of Gyration (rGyr) : To measure the compactness of the molecule.
Solvent Accessible Surface Area (SASA) : To determine the surface area of the molecule that is accessible to the solvent, which is important for understanding solubility and interactions. nih.gov
Intermolecular Interaction Energy Analysis (e.g., PIXEL calculations and Hirshfeld surface analysis)
For a related benzothiazole derivative, 1-(1,3-benzothiazol-2-yl)-3-(2-hydroxyethyl)imidazolidin-2-one, Hirshfeld surface analysis revealed the following contributions of different intermolecular contacts:
Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Benzothiazole Analog
| Contact Type | Contribution (%) |
|---|---|
| H···H | 47.0 |
| H···O/O···H | 16.9 |
| H···C/C···H | 8.0 |
| H···S/S···H | 7.6 |
Data from a study on a similar benzothiazole derivative illustrates the typical interactions. nih.gov
PIXEL calculations provide a more quantitative analysis of intermolecular interaction energies by partitioning the total lattice energy into Coulombic, polarization, dispersion, and repulsion components. nih.gov This method allows for a detailed understanding of the forces that hold the crystal together. For the herbicide isoxaflutole (B1672639), as an illustrative example, the lattice energy was calculated to be -140 kJ mol⁻¹, with the following contributions:
Table 4: PIXEL Calculated Intermolecular Interaction Energies for a Crystalline Solid
| Energy Component | Value (kJ mol⁻¹) |
|---|---|
| Coulombic (ECol) | -56.6 |
| Polarization (Epol) | -20.7 |
| Dispersion (Edis) | -151.2 |
| Repulsion (Erep) | 88.2 |
Data for the herbicide isoxaflutole is provided as an example of the output from PIXEL calculations. nih.gov
These analyses indicate that for many organic crystals, dispersion forces are the most significant contributors to the stabilization of the crystal structure, complemented by electrostatic interactions such as hydrogen bonds. nih.gov
Applications of 1,3 Benzothiazol 2 Ylthiourea in Materials Science Research
Corrosion Inhibition Mechanisms and Performance (e.g., for mild steel in acidic media)
Derivatives of benzothiazole (B30560) and thiourea (B124793) are recognized as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. The inhibitive properties of these compounds are attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.
The mechanism of corrosion inhibition by 1,3-Benzothiazol-2-ylthiourea and its derivatives involves the adsorption of the inhibitor molecules onto the mild steel surface. This adsorption process is facilitated by the presence of nitrogen and sulfur atoms, which have lone pairs of electrons, and the π-electrons of the benzothiazole ring. These features allow the molecule to coordinate with the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of a stable, adsorbed film. This protective layer effectively blocks the active sites for corrosion, thereby reducing the rates of both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.
The adsorption of these inhibitor molecules on the mild steel surface typically follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. The strength and nature of this adsorption can be influenced by several factors, including the concentration of the inhibitor, the temperature of the environment, and the nature of the acidic medium. Generally, the inhibition efficiency increases with an increase in the inhibitor concentration up to a certain point, as more inhibitor molecules become available to cover the metal surface. Conversely, an increase in temperature often leads to a decrease in inhibition efficiency, which may be attributed to the desorption of the inhibitor from the metal surface at higher thermal energies.
Potentiodynamic polarization studies of related benzothiazole derivatives have shown that they can act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. Electrochemical Impedance Spectroscopy (EIS) is another powerful technique used to evaluate the performance of these inhibitors. In the presence of an effective inhibitor like a benzothiazole derivative, EIS measurements typically show an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl), confirming the formation of a protective film on the metal surface.
The following table presents representative data on the corrosion inhibition efficiency of a benzothiazole derivative on mild steel in an acidic medium, as determined by weight loss measurements.
| Inhibitor Concentration (mM) | Corrosion Rate (mpy) | Inhibition Efficiency (%) |
|---|---|---|
| Blank | 5437.41 | - |
| 0.5 | 1666.66 | 69.35 |
| 1.0 | 1233.45 | 77.31 |
| 2.0 | 844.71 | 84.46 |
| 3.0 | 656.35 | 87.93 |
| 4.0 | 563.09 | 89.64 |
Note: The data presented is for a derivative, 2-aminobenzothiazole (B30445), in 1 M H2SO4 at 30 ±1 ºC, and is intended to be illustrative of the performance of this class of compounds. researchgate.net
Advanced Material Applications (e.g., optical materials)
The structural features of this compound, particularly the conjugated benzothiazole system, suggest its potential for applications in the field of advanced materials, such as optical materials. Benzothiazole derivatives are known to be components of various functional dyes and have been investigated for their fluorescent properties. mdpi.com The benzothiazole ring system can act as a fluorophore, and its optical properties can be tuned by the introduction of different substituent groups.
Research into organic compounds for nonlinear optical (NLO) applications has highlighted the importance of molecules with donor-π-acceptor (D-π-A) structures. The benzothiazole moiety can act as an electron-accepting group, and when combined with an electron-donating group through a π-conjugated bridge, it can give rise to molecules with significant second-order NLO properties. These properties are crucial for applications in optoelectronics, including frequency conversion and optical switching. researchgate.net
Future Directions and Emerging Research Avenues
Rational Design and Synthesis of Next-Generation Benzothiazolylthiourea Derivatives with Tuned Activity
The development of new benzothiazolylthiourea derivatives with precisely tailored activities is a primary focus of current and future research. This involves a shift from traditional, broad-based screening to a more targeted, rational design approach. Structure-activity relationship (SAR) studies are fundamental to this effort, providing critical insights into how specific structural modifications influence a compound's biological effects.
A key strategy in the rational design of these compounds is the strategic modification of the benzothiazole (B30560) ring and the thiourea (B124793) moiety. For instance, the introduction of various substituents at different positions on the benzothiazole nucleus can significantly alter the molecule's electronic and steric properties, thereby modulating its interaction with biological targets. Research has shown that the addition of electron-withdrawing or electron-donating groups can fine-tune the compound's activity.
Table 1: Structure-Activity Relationship Insights for Benzothiazolylthiourea Derivatives
| Modification Site | Type of Modification | Impact on Activity |
| Benzothiazole Ring | Introduction of electron-withdrawing groups | Can enhance anticancer and antimicrobial activities |
| Benzothiazole Ring | Introduction of bulky substituents | May improve selectivity for specific biological targets |
| Thiourea Moiety | N-substitution with aromatic rings | Often leads to increased biological potency |
| Thiourea Moiety | N-substitution with aliphatic chains | Can modulate solubility and pharmacokinetic properties |
Exploration of Novel Biological Targets and Therapeutic Applications
While the anticancer and antimicrobial properties of benzothiazolylthiourea derivatives are well-documented, emerging research is uncovering a broader range of potential therapeutic applications. This expansion is driven by the exploration of novel biological targets for these versatile compounds.
One promising area of investigation is the targeting of specific enzymes and signaling pathways involved in a variety of diseases. For example, certain benzothiazolylthiourea derivatives have been identified as potent inhibitors of kinases, a class of enzymes that play a crucial role in cell signaling and are often dysregulated in cancer and inflammatory diseases.
Furthermore, there is growing interest in the potential of these compounds in the treatment of neurodegenerative disorders. Some derivatives have shown the ability to modulate pathways implicated in diseases such as Alzheimer's and Parkinson's. The development of multi-target-directed ligands, where a single benzothiazolylthiourea derivative is designed to interact with multiple targets relevant to a complex disease, is a particularly exciting strategy.
Table 2: Emerging Biological Targets and Therapeutic Applications
| Biological Target | Therapeutic Application |
| Protein Kinases | Cancer, Inflammatory Disorders |
| Topoisomerases | Cancer |
| Monoamine Oxidase (MAO) | Neurodegenerative Diseases |
| Soluble Epoxide Hydrolase (sEH) | Pain and Inflammation |
| Fatty Acid Amide Hydrolase (FAAH) | Pain and Inflammation |
| STAT3 | Cancer |
| LRRK2 | Parkinson's Disease |
Development of More Efficient and Sustainable Synthetic Methodologies
The advancement of benzothiazolylthiourea research is also dependent on the development of improved synthetic methods. The focus is on creating more efficient, cost-effective, and environmentally friendly processes. Green chemistry principles are increasingly being applied to the synthesis of these compounds, aiming to reduce waste, minimize the use of hazardous reagents, and lower energy consumption.
One-pot synthesis and multi-component reactions are gaining traction as they offer streamlined routes to complex benzothiazolylthiourea derivatives, often with higher yields and reduced purification steps. Microwave-assisted synthesis has also emerged as a powerful tool, significantly shortening reaction times and often improving product yields compared to conventional heating methods.
The use of eco-friendly solvents, such as water or ionic liquids, and the development of reusable catalysts are other key aspects of sustainable synthesis. These approaches not to only make the production of benzothiazolylthiourea derivatives more environmentally benign but can also lead to more economical and scalable processes.
Deeper Integration of Computational and Experimental Approaches for Predictive Modeling
The synergy between computational and experimental techniques is revolutionizing the discovery and development of new benzothiazolylthiourea derivatives. In silico methods are becoming indispensable for predicting the properties and activities of novel compounds before they are synthesized, thereby saving time and resources.
Molecular docking studies are widely used to predict the binding modes of benzothiazolylthiourea derivatives with their biological targets, providing valuable insights for rational drug design. Beyond simple docking, more advanced computational approaches are being employed to build predictive models. Quantitative Structure-Activity Relationship (QSAR) studies, for example, establish mathematical relationships between the chemical structure of a compound and its biological activity, allowing for the prediction of the potency of new derivatives.
Molecular dynamics (MD) simulations offer a dynamic view of how these compounds interact with their targets over time, providing a deeper understanding of the binding mechanisms. Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is becoming a standard practice to assess the drug-likeness of new compounds early in the discovery process. The integration of these predictive models with experimental validation is creating a more efficient and informed approach to the development of next-generation benzothiazolylthiourea derivatives.
Table 3: Computational Approaches in Benzothiazolylthiourea Research
| Computational Method | Application |
| Molecular Docking | Prediction of binding modes and interactions with biological targets |
| QSAR | Predictive modeling of biological activity based on chemical structure |
| Molecular Dynamics (MD) Simulations | Elucidation of dynamic interactions and binding stability |
| In Silico ADMET Prediction | Assessment of pharmacokinetic and toxicological properties |
Q & A
Basic: What are the common synthetic routes for 1,3-Benzothiazol-2-ylthiourea derivatives, and how are reaction conditions optimized?
Answer:
this compound derivatives are typically synthesized via condensation reactions. A standard method involves treating 2-aminobenzothiazole with acyl/aryl thiocyanates or isothiocyanates under reflux in anhydrous solvents like acetone or ethanol. For example, reacting 2-aminobenzothiazole with benzoyl thiocyanate yields acylthiourea derivatives, as demonstrated in the synthesis of 1-(1,3-Benzothiazol-2-yl)-3-benzoylthiourea . Optimization includes controlling temperature (60–80°C), reaction time (4–6 hours), and stoichiometric ratios (1:1.2 amine:thiocyanate) to prevent side reactions like cyclization to triazines .
Basic: What spectroscopic and crystallographic methods are employed to characterize this compound derivatives?
Answer:
- Spectroscopy : FTIR confirms thiourea C=S stretching (1200–1250 cm⁻¹) and N–H vibrations (3100–3300 cm⁻¹). Elemental analysis (C, H, N, S) validates purity .
- Crystallography : Single-crystal X-ray diffraction (SHELX programs) resolves molecular geometry and hydrogen-bonding networks. For example, hydrogen bonds between thiourea S and amide O atoms stabilize crystal packing . Validation tools like PLATON check for structural integrity and twinning .
Advanced: How do hydrogen-bonding patterns influence the crystal packing and stability of this compound derivatives?
Answer:
Graph-set analysis (Etter’s formalism) reveals that N–H···S and N–H···O hydrogen bonds form cyclic motifs (e.g., ), which stabilize supramolecular architectures. For instance, in 1-(1,3-Benzothiazol-2-yl)-3-benzoylthiourea, intermolecular N–H···O bonds create dimers, while N–H···S bonds extend into 1D chains. These interactions dictate solubility and thermal stability, critical for material design .
Advanced: What strategies resolve contradictions in pharmacological data for this compound analogues?
Answer:
Contradictions in bioactivity (e.g., antiviral vs. inactive derivatives) arise from substituent effects and assay conditions. Mitigation strategies include:
- Systematic SAR Studies : Modifying substituents (e.g., electron-withdrawing groups at the benzothiazole ring enhance antifungal activity) .
- Standardized Assays : Replicating studies under controlled pH, temperature, and cell lines to isolate compound-specific effects .
- Computational Modeling : Docking studies predict binding affinities to targets like fungal cytochrome P450, reducing experimental noise .
Advanced: How are coordination complexes of this compound used in metal ion separation, and what challenges arise in their design?
Answer:
Acylthiourea derivatives act as bidentate ligands, coordinating via S and O/N atoms to metals like Co(II) or Cu(II). For example, Co(II) complexes of 1-(1,3-Benzothiazol-2-yl)thiourea show selectivity for Cu²⁺ in aqueous media. Challenges include:
- Ligand Hydrolysis : Thiourea moieties may hydrolyze under acidic conditions, requiring pH stabilization (pH 6–8) .
- Steric Effects : Bulky substituents hinder metal access, necessitating balanced hydrophobicity .
Basic: What are the primary biological activities reported for this compound derivatives?
Answer:
These derivatives exhibit broad bioactivity:
- Antimicrobial : Inhibit Candida albicans (MIC 8–16 µg/mL) via ergosterol biosynthesis disruption .
- Anticancer : Induce apoptosis in HeLa cells (IC₅₀ ~20 µM) through ROS generation .
- Herbicidal : Block plant acetyl-CoA carboxylase, suppressing weed growth .
Advanced: What are the key challenges in validating crystal structures of this compound derivatives, and how are they addressed?
Answer:
- Disorder and Twinning : Flexible thiourea chains cause disorder; resolved using SHELXL’s TWIN commands .
- Hydrogen Atom Positioning : Neutron diffraction or DFT geometry optimization refines H positions in polar bonds .
- Validation Tools : CheckCIF flags outliers in bond lengths/angles, while ADDSYM detects missed symmetry .
Advanced: How do reaction pathways diverge when synthesizing this compound derivatives, and how are side products characterized?
Answer:
Competing pathways include cyclization (e.g., triazine formation) or hydrolysis. For example, benzoyl thiocyanate + 2-aminobenzothiazole yields acylthiourea, but excess thiocyanate promotes triazine byproducts. LC-MS and SC-XRD distinguish products: thioureas show characteristic S···N distances (~3.3 Å), while triazines exhibit planar rings .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods due to dust/volatile byproducts .
- Storage : Anhydrous conditions at –20°C to prevent degradation .
- Disposal : Incineration or EPA-approved waste services for thiourea derivatives .
Advanced: How can computational methods predict the reactivity and stability of novel this compound derivatives?
Answer:
- DFT Calculations : Predict frontier orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, low LUMO energies (~–1.5 eV) correlate with metal-binding affinity .
- MD Simulations : Assess solvation effects and ligand-protein binding stability (e.g., RMSD <2 Å over 100 ns) .
- QSAR Models : Relate logP and polar surface area to bioavailability, guiding substituent selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
